![molecular formula C8H9IN2 B2466081 (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-10-4](/img/structure/B2466081.png)

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

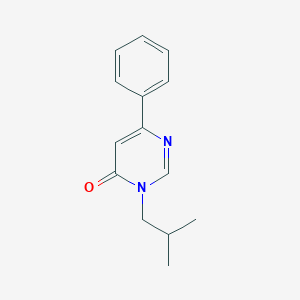

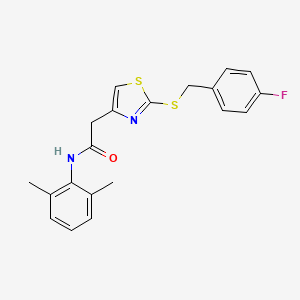

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrolidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

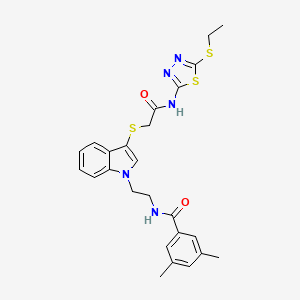

Pyrrolo[2,3-b]pyridine derivatives have been shown to possess several important biological activities . For instance, vemurafenib, a B-Raf enzyme inhibitor for the treatment of melanoma, is a pyrrolo[2,3-b]pyridine-derived drug . Another compound, ceralasertib, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Mode of Action

For example, in endothelial cells and smooth muscle cells, nicotine induced tissue factor expression mediated by NF-κB .

Biochemical Pathways

For instance, some pyrrolo[2,3-b]pyridine derivatives have been shown to possess significant anti-bacterial activity .

Pharmacokinetics

The pharmacokinetics of pyrrolo[2,3-b]pyridine derivatives are an active area of research .

Result of Action

Pyrrolo[2,3-b]pyridine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The reaction of pyrrolo[2,3-b]pyridine derivatives proceeds under neutral conditions .

Biochemical Analysis

Biochemical Properties

They are also found in substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Cellular Effects

Some pyridine derivatives have been shown to have potent growth inhibitory effects on human tumor cell lines . They can induce G2/M growth inhibition, cell cycle arrest in G2-phase, and the formation of multinucleated cells .

Molecular Mechanism

Pyridine and its derivatives are known to be basic with chemical properties similar to tertiary amines . They are protonated by reaction with acids and form a positively charged aromatic polyatomic atom called pyridinium .

Temporal Effects in Laboratory Settings

Some pyridine derivatives have been synthesized and tested as antimicrobial agents .

Dosage Effects in Animal Models

Some pyridine derivatives have been shown to increase incidences of hepatocellular carcinomas and hepatoblastomas in mice .

Metabolic Pathways

Some bacteria have been shown to metabolize pyridine, producing the pyridine nucleotide NADPH from NADP+ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

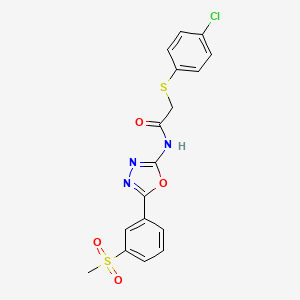

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the pyridine ring.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a phenyl-substituted pyrrolo[2,3-b]pyridine.

Scientific Research Applications

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.

Chemical Biology: Used in the study of enzyme mechanisms and as a probe for biological pathways.

Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[2,3-b]pyridine: Lacks the iodine and methyl groups but shares the core structure.

4-Bromo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a bromine atom instead of iodine.

2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom.

Uniqueness

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is less common with other halogens like bromine or chlorine. This can lead to unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name |

(2R)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDZNWHQHIHSTI-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CN=C2N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CN=C2N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate](/img/structure/B2466012.png)

![5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2466014.png)

![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)

![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2466021.png)